Xanthosine

Descripción general

Descripción

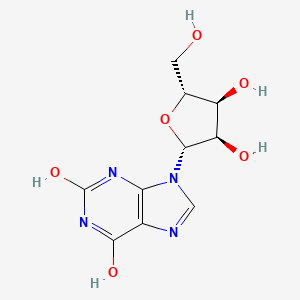

La xantosina es un nucleósido derivado de la combinación de xantina y ribosa. Desempeña un papel crucial en la biosíntesis de alcaloides de purina, actuando como precursor de compuestos como la teobromina y la cafeína . La xantosina se encuentra en varios sistemas biológicos y participa en numerosas vías metabólicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La xantosina se puede sintetizar mediante la desaminación de la guanosina. Este proceso implica el uso de enzimas desaminasas que convierten la guanosina en xantosina . Además, la xantosina se puede preparar mediante la desfosforilación de la xantosina monofosfato .

Métodos de producción industrial: En entornos industriales, la xantosina a menudo se produce a través de métodos biotecnológicos que involucran la fermentación microbiana. Se modifican genéticamente cepas específicas de bacterias u hongos para sobreproducir xantosina mediante la optimización de las vías metabólicas involucradas en su síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones: La xantosina experimenta varias reacciones químicas, que incluyen:

Oxidación: La xantosina se puede oxidar a xantina por la xantina oxidasa.

Reducción: La xantosina se puede reducir a inosina en condiciones específicas.

Sustitución: La xantosina puede participar en reacciones de sustitución nucleofílica, donde la porción de ribosa puede modificarse.

Reactivos y condiciones comunes:

Oxidación: Xantina oxidasa en presencia de oxígeno.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Nucleófilos como amoníaco o aminas.

Principales productos formados:

Oxidación: Xantina.

Reducción: Inosina.

Sustitución: Varios nucleósidos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Metabolic Regulation

Role in Glucose Homeostasis

Recent studies highlight xanthosine's significant impact on glucose metabolism, particularly in the context of Type 2 Diabetes Mellitus (T2DM). Research indicates that this compound mediates hepatic glucose homeostasis by:

- Inhibiting gluconeogenesis : this compound decreases glucose production in hepatocytes through the downregulation of key enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase.

- Activating glycogenesis : It enhances glycogen synthesis by promoting the phosphorylation of glycogen synthase via the AMPK pathway, which is crucial for improving insulin sensitivity and reducing fasting blood glucose levels in diabetic models .

Table 1: Effects of this compound on Hepatic Metabolism

| Parameter | Effect of this compound |

|---|---|

| Gluconeogenesis | Inhibition |

| Glycogen Synthesis | Stimulation |

| Insulin Sensitivity | Improvement |

Agricultural Biotechnology

Enhancement of Milk Production in Livestock

This compound has been investigated for its potential to increase milk production in dairy animals. A study on Beetal goats demonstrated that intramammary infusion of this compound led to:

- Increased mammary stem cell populations : This was associated with enhanced milk production.

- Differential gene expression : Analysis of milk fat globule RNA revealed significant changes in genes related to cell communication and proliferation, suggesting a molecular basis for the observed effects .

Table 2: Impact of this compound on Milk Production

| Parameter | Observation |

|---|---|

| Stem Cell Population | Increased |

| Milk Yield | Enhanced |

| Differential Gene Expression | Significant changes noted |

Cellular Biology

Influence on Stem Cell Dynamics

This compound has been shown to affect stem cell behavior, particularly in promoting symmetrical division over asymmetrical division. This transition is crucial for stem cell proliferation and is regulated through inosine monophosphate dehydrogenase pathways .

Case Study: this compound in Stem Cell Research

A study exploring the effects of this compound on mammary epithelial cells found that treatment led to an increase in stem cell markers and enhanced proliferation rates. The underlying mechanisms involved changes in gene expression related to cell cycle regulation and differentiation pathways.

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects, particularly under conditions of hypoxia or ischemia. A study indicated that hypothermia during global cerebral ischemia increased levels of adenosine monophosphate and this compound monophosphate, which may help mitigate neuronal death .

Mecanismo De Acción

La xantosina ejerce sus efectos principalmente a través de su papel en el metabolismo de nucleótidos. Actúa como sustrato para varias enzimas, incluidas las nucleotid hidrolasas y las desaminasas . Estas enzimas convierten la xantosina en otros nucleósidos y nucleótidos, que son esenciales para procesos celulares como la síntesis de ADN y ARN . Los objetivos moleculares de la xantosina incluyen enzimas involucradas en el metabolismo de las purinas, como la xantina oxidasa y las nucleotid fosforilasas .

Compuestos similares:

Guanosina: Otro nucleósido involucrado en el metabolismo de nucleótidos.

Inosina: Un nucleósido que se puede derivar de la xantosina mediante reducción.

Xantina: La forma oxidada de la xantosina.

Unicidad de la xantosina: La xantosina es única debido a su doble función como precursor y producto en diversas vías metabólicas. Sirve como intermedio clave en la biosíntesis de importantes alcaloides de purina como la cafeína y la teobromina . Además, su capacidad para sufrir varios tipos de reacciones químicas la convierte en un compuesto versátil en la investigación bioquímica .

Comparación Con Compuestos Similares

Guanosine: Another nucleoside involved in nucleotide metabolism.

Inosine: A nucleoside that can be derived from xanthosine through reduction.

Xanthine: The oxidized form of this compound.

Uniqueness of this compound: this compound is unique due to its dual role as both a precursor and a product in various metabolic pathways. It serves as a key intermediate in the biosynthesis of important purine alkaloids such as caffeine and theobromine . Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound in biochemical research .

Actividad Biológica

Xanthosine is a naturally occurring purine nucleoside with significant biological activity. It has garnered attention in various fields, including microbiology, pharmacology, and molecular biology, due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects in different organisms, and potential therapeutic uses.

This compound (C₈H₁₀N₄O₄) is a nucleoside composed of the purine base xanthine linked to a ribose sugar. Its structure allows it to participate in various biochemical processes, particularly in nucleotide metabolism and as a substrate for specific enzymes.

- Nucleoside Transport : this compound is transported into cells via specific nucleoside transporters. For instance, in Salmonella enterica, this compound permease (encoded by the xapA gene) facilitates its uptake, which is crucial for growth when this compound is used as the sole carbon source .

-

Enzymatic Reactions : this compound plays a role in several enzymatic pathways:

- It can be phosphorylated by this compound phosphorylase to produce xanthine and ribose-1-phosphate.

- It serves as a substrate for various enzymes involved in purine metabolism, influencing cellular energy levels and signaling pathways.

Microbial Activity

Research indicates that this compound influences microbial growth and metabolism. In Salmonella enterica, mutants lacking functional xapA or xapR genes exhibit poor growth on this compound, demonstrating its importance in microbial ecology and metabolism .

Pain Response

This compound has been shown to induce pain responses when injected intradermally in human subjects. Doses ranging from 5 to 50 μg resulted in pain and flare reactions, indicating its potential role as a signaling molecule in pain pathways .

Therapeutic Potential

This compound's unique pairing properties with unnatural nucleobases make it an attractive candidate for expanding genetic research. Its ability to pair with diaminopyrimidine has been utilized by HIV reverse transcriptase, suggesting its potential in synthetic biology applications aimed at expanding the genetic alphabet .

Case Studies and Research Findings

Propiedades

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBORTCNDUKBEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-80-5 | |

| Record name | xanthosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.